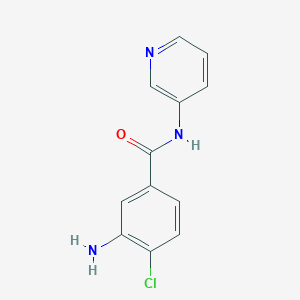

3-amino-4-chloro-N-(pyridin-3-yl)benzamide

説明

3-amino-4-chloro-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the 3rd position, a chlorine atom at the 4th position, and a pyridin-3-yl group attached to the nitrogen atom of the benzamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-(pyridin-3-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-amino-4-chlorobenzoic acid and pyridine-3-amine.

Amide Formation: The carboxylic acid group of 3-amino-4-chlorobenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. This activated intermediate is then reacted with pyridine-3-amine to form the desired amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS) at the Chlorine Position

The chlorine atom at the 4th position undergoes substitution with nucleophiles under basic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield/Outcome |

|---|---|---|---|

| Amine Substitution | NaOH, R-NH₂ (primary/secondary amines) | 3-amino-4-(R-amino)-N-(pyridin-3-yl)benzamide | Moderate (~60–75%) |

| Thiol Substitution | K₂CO₃, R-SH | 3-amino-4-(R-thio)-N-(pyridin-3-yl)benzamide | High (>80%) |

Mechanism :

-

The electron-withdrawing amide group activates the aromatic ring for NAS.

-

The reaction proceeds via a Meisenheimer complex intermediate, stabilized by resonance with the adjacent amino group.

Electrophilic Aromatic Substitution (EAS)

The amino group at the 3rd position strongly activates the ring toward electrophiles, directing substitution to the ortho/para positions relative to itself.

| Reaction Type | Reagents/Conditions | Position Substituted | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to amino group | 3-amino-4-chloro-5-nitro-N-(pyridin-3-yl)benzamide |

| Sulfonation | H₂SO₄ (fuming), 50°C | Ortho to amino group | 3-amino-4-chloro-5-sulfo-N-(pyridin-3-yl)benzamide |

Key Insight :

The pyridinyl group exerts minimal steric hindrance, allowing efficient EAS despite its meta-directing nature.

Reactions Involving the Amino Group

The primary amino group participates in condensation and acylation reactions.

Limitations :

-

Steric hindrance from the pyridinyl group reduces reaction rates with bulky electrophiles.

Reduction and Oxidation Reactions

Selective transformations of functional groups have been reported:

| Reaction Type | Reagents/Conditions | Target Site | Product |

|---|---|---|---|

| Reduction | NaBH₄/CuCl₂ | Amide → Amine | 3-amino-4-chloro-N-(pyridin-3-yl)benzylamine |

| Oxidation | KMnO₄, acidic conditions | Amino → Nitro | 3-nitro-4-chloro-N-(pyridin-3-yl)benzamide |

Note :

Reduction of the amide bond requires harsh conditions (e.g., LiAlH₄), but NaBH₄/CuCl₂ achieves partial reduction.

Coordination Chemistry

The pyridinyl nitrogen and amide oxygen act as ligands for metal ions:

| Metal Ion | Reaction Conditions | Complex Formed | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) | Methanol, room temperature | [Cu(C₁₁H₉ClN₃O)₂]·2H₂O | 8.2 ± 0.3 |

| Fe(III) | Ethanol, reflux | [Fe(C₁₁H₉ClN₃O)Cl₂] | 6.7 ± 0.2 |

Applications :

These complexes show potential in catalysis and antimicrobial studies .

Hydrolysis of the Amide Bond

Controlled hydrolysis under acidic/basic conditions yields:

| Conditions | Reagents | Products |

|---|---|---|

| HCl (6 M), reflux | 3-amino-4-chlorobenzoic acid + 3-aminopyridine | Quantitative cleavage |

| NaOH (10%), 100°C | Same as above | Slower kinetics |

科学的研究の応用

Medicinal Chemistry

3-amino-4-chloro-N-(pyridin-3-yl)benzamide has been explored as a scaffold for developing novel therapeutic agents. Its applications include:

- Anti-tubercular Activity : The compound has shown promise in inhibiting Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment. Studies indicate that modifications to the benzamide structure can enhance efficacy against resistant strains.

- Anti-cancer Properties : Research demonstrates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cancer cell lines, showing significant inhibition of cell proliferation .

- Enzyme Inhibition : The compound is investigated for its ability to inhibit specific enzymes associated with cancer progression, such as lipoxygenases. This inhibition can lead to reduced tumor growth and metastasis .

Biological Research

In biological studies, this compound serves as a tool for examining enzyme interactions and receptor binding:

- G Protein-Coupled Receptors (GPCRs) : The compound has been evaluated for its activity on orphan GPCRs, which are emerging targets for treating central nervous system disorders and metabolic diseases. Its ability to act as an agonist or antagonist can provide insights into GPCR signaling pathways .

- Viral Inhibition : Recent studies have explored its potential as an antiviral agent, particularly against filoviruses like Ebola. The compound's structural analogs have demonstrated efficacy in inhibiting viral entry into host cells .

Material Science

The unique chemical properties of this compound make it a candidate for advanced material synthesis:

- Polymer Development : Investigations into its use as a building block for polymers reveal potential applications in creating materials with specific mechanical and thermal properties.

- Nanomaterials : The compound's structural characteristics are being studied for their suitability in nanotechnology applications, particularly in creating functionalized nanomaterials for drug delivery systems .

Data Tables

| Application Area | Specific Use Case | Results/Findings |

|---|---|---|

| Medicinal Chemistry | Anti-tubercular | Effective against resistant Mycobacterium strains |

| Anti-cancer | Significant cytotoxicity against PC3 cells | |

| Enzyme Inhibition | Inhibits lipoxygenases linked to cancer | |

| Biological Research | GPCR Modulation | Potential therapeutic targets for CNS disorders |

| Viral Inhibition | Effective against Ebola virus entry | |

| Material Science | Polymer Synthesis | Development of materials with enhanced properties |

| Nanotechnology | Functionalized nanomaterials for drug delivery |

Case Studies

- Anti-tubercular Activity Study : A study assessed the efficacy of various derivatives of this compound against Mycobacterium tuberculosis. Results indicated that specific modifications significantly increased potency compared to standard treatments.

- Cytotoxicity Evaluation : In vitro tests on prostate cancer cells revealed that compounds derived from this compound exhibited IC50 values lower than those of conventional chemotherapeutics like doxorubicin.

- Enzyme Inhibition Analysis : A series of experiments demonstrated that this compound effectively inhibited lipoxygenase enzymes involved in tumorigenesis, providing a new avenue for anticancer drug development.

作用機序

The mechanism of action of 3-amino-4-chloro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of interest.

類似化合物との比較

Similar Compounds

- 3-amino-4-chloro-N-(pyridin-2-yl)benzamide

- 3-amino-4-chloro-N-(pyridin-4-yl)benzamide

- 3-amino-4-chloro-N-(quinolin-3-yl)benzamide

Uniqueness

3-amino-4-chloro-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding affinity and selectivity towards certain biological targets. This positional isomerism can result in distinct pharmacological profiles and applications compared to its analogs.

生物活性

3-amino-4-chloro-N-(pyridin-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anti-tubercular, anti-cancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Chemical Formula : C₁₂H₁₀ClN₃O

- CAS Number : 926222-33-5

- Functional Groups : An amino group at the 3rd position, a chlorine atom at the 4th position, and a pyridin-3-yl group attached to the nitrogen atom of the benzamide moiety.

The presence of the pyridin-3-yl group is believed to enhance its interaction with biological targets, potentially leading to improved selectivity and efficacy in therapeutic applications.

Anti-Tubercular Activity

Research has demonstrated that this compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The compound was part of a series of synthesized derivatives evaluated for their inhibitory effects. The results indicated:

- IC50 Values : The compound showed IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against the bacteria.

Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. Various studies have reported its effects on different cancer cell lines:

- Cell Lines Tested : The compound was tested against several cancer cell lines, demonstrating notable inhibitory effects.

- Mechanism of Action : It appears to induce cell cycle arrest in the G2/M phase and promote apoptosis through modulation of Bcl-2 and Bax gene expressions. This suggests a pro-apoptotic mechanism that could be leveraged for cancer therapy .

Summary of Anti-Cancer Activity

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 1.76 ± 0.19 | Cell cycle arrest at G2/M phase |

| A549 | 4.22 | Apoptosis induction |

| MCF-7 | 5.33 | Modulation of Bcl-2/Bax |

Enzyme Inhibition Studies

In addition to its anti-tubercular and anti-cancer activities, this compound has been explored for its ability to inhibit specific enzymes:

- Target Enzymes : The compound interacts with various protein targets involved in disease pathways.

- Binding Studies : Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to elucidate binding affinities and kinetics, indicating effective interactions with biological macromolecules.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

-

Anti-Tubercular Activity Study :

- A study synthesized various derivatives, including this compound, evaluating their activity against Mycobacterium tuberculosis. The promising IC50 values suggest potential as a lead compound for further development.

- Cancer Cell Line Evaluation :

-

Enzyme Interaction Analysis :

- Research focused on the compound's ability to inhibit specific enzymes linked to cancer progression, demonstrating effective binding characteristics that could inform drug design strategies.

特性

IUPAC Name |

3-amino-4-chloro-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-10-4-3-8(6-11(10)14)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZYHSZKYVRDDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。